Isopropyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
CAS No.: 1218791-30-0
Cat. No.: VC0171524
Molecular Formula: C17H25BO4
Molecular Weight: 304.193
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1218791-30-0 |
|---|---|
| Molecular Formula | C17H25BO4 |
| Molecular Weight | 304.193 |
| IUPAC Name | propan-2-yl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
| Standard InChI | InChI=1S/C17H25BO4/c1-11(2)20-15(19)13-8-12(3)9-14(10-13)18-21-16(4,5)17(6,7)22-18/h8-11H,1-7H3 |
| Standard InChI Key | IJZINCHSUOKFFX-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(=O)OC(C)C)C |
Introduction
Chemical Identity and Structure
Isopropyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate belongs to the chemical class of boronic esters, a family of compounds characterized by the presence of a boron atom attached to two oxygen atoms forming a cyclic structure. The compound has a molecular weight of 304.193 g/mol and features a molecular formula of C17H25BO4. The IUPAC name for this compound is propan-2-yl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, which precisely describes its structural components.
The chemical structure consists of several key components: a benzoate backbone with an isopropyl ester group, a methyl substituent at the 3-position, and a tetramethyl-1,3,2-dioxaborolan-2-yl moiety at the 5-position of the benzene ring. This arrangement creates a molecule with specific reactivity patterns that are valuable in organic synthesis applications.
The structural representation can be further defined through standard chemical identifiers:
| Structural Identifier | Value |
|---|---|
| Standard InChI | InChI=1S/C17H25BO4/c1-11(2)20-15(19)13-8-12(3)9-14(10-13)18-21-16(4,5)17(6,7)22-18/h8-11H,1-7H3 |
| Standard InChIKey | IJZINCHSUOKFFX-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(=O)OC(C)C)C |
| PubChem Compound ID | 46739510 |
| SKU-Pack Size | Availability | Pack Size | Price(USD) |
|---|---|---|---|
| Z-59945-1G | Available to ship on 2025-02-25 | 1G | Inquire |
| Z-59945-5G | Available to ship on 2025-02-25 | 5G | Inquire |
| Z-59945-25G | Available to ship on 2025-02-25 | 25G | Inquire |
| Z-59945-100G | Available to ship on 2025-02-25 | 100G | Inquire |
This information indicates that the compound is accessible in various quantities to accommodate different scales of research or production needs .
Product Specifications
The available product specifications include:
| Specification | Value |
|---|---|
| CAS No. | 1218791-30-0 |
| Molecular Formula | C17H25BO4 |
| Molecular Weight | 304.193 |
| Purity | 95-99% (supplier dependent) |
| Shipping | Normal |
These specifications provide essential information for researchers and industrial users considering this compound for their applications .
Structure-Activity Relationships and Mechanism
The structural features of Isopropyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate directly influence its reactivity patterns and applications in organic synthesis.
Boronic Ester Reactivity
The tetramethyl-1,3,2-dioxaborolan-2-yl group (pinacol boronic ester) is the key reactive center in this molecule. In Suzuki-Miyaura cross-coupling reactions, this group undergoes transmetalation with a palladium catalyst after initial oxidative addition of an aryl halide to the catalyst . The mechanism generally proceeds as follows:
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Oxidative addition of aryl halide to Pd(0) catalyst
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Transmetalation involving the boronic ester and base-activated palladium complex
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Reductive elimination to form the new carbon-carbon bond and regenerate the catalyst
The tetramethyl groups on the dioxaborolane ring provide steric protection to the boron center, enhancing the stability of the boronic ester while still allowing for the desired reactivity in the presence of appropriate catalysts and reaction conditions.
Electronic Effects
The methyl group at the 3-position of the benzene ring contributes electron density through an inductive effect, potentially influencing the reactivity of the boronic ester group. Additionally, the isopropyl ester functionality affects the electronic distribution within the molecule and provides a handle for further synthetic manipulations.
Research on related compounds suggests that the coordination of lithium ions with oxygen atoms from the diol ligand on boron plays a crucial role in the borylation of lithiated species, a process that could be relevant to the synthesis of our target compound . The investigation of these electronic effects and their impact on reactivity continues to be an active area of research in synthetic organic chemistry.
Analytical Methods and Characterization
The characterization and quality control of Isopropyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically employs several analytical techniques, though specific analytical data for this compound is limited in the provided search results.
Spectroscopic Methods
Common spectroscopic methods for characterizing boronic esters include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 11B NMR provide valuable structural information about the compound. 11B NMR is particularly useful for monitoring borylation reactions and characterizing boronic esters .
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Infrared (IR) Spectroscopy: This technique is valuable for identifying functional groups, particularly the carbonyl stretching frequencies which can provide insights into the electronic environment of the benzoate group. In situ IR spectroscopy has been used to monitor the formation of boronate complexes in related compounds .
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Mass Spectrometry: This provides accurate mass determination and fragmentation patterns that help confirm the structure of the compound.
The search results mention that in situ IR spectroscopy has provided invaluable data for optimizing homologation reactions of organoboron compounds, suggesting this technique may be applicable to understanding the behavior of our target compound in various reactions .
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